molecular formula C18H14INO2S B4190344 N-(2-iodophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide

N-(2-iodophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide

Cat. No.: B4190344
M. Wt: 435.3 g/mol
InChI Key: DSOYVOZPUIGDPP-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is an organic compound that features a unique combination of iodine, sulfur, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide typically involves the following steps:

    Thioether Formation: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

    Furamide Formation: The furan ring is then constructed through a cyclization reaction involving a suitable precursor, such as a furfural derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide, thiourea, or Grignard reagents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Deiodinated Derivatives: From reduction reactions.

    Substituted Furamides: From substitution reactions.

Scientific Research Applications

N-(2-iodophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting iodine or sulfur-containing enzymes.

    Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-iodophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide exerts its effects depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, while the sulfur atom can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-iodophenyl)-5-[(methylthio)methyl]-2-furamide: Similar structure but with a methylthio group instead of a phenylthio group.

    N-(2-bromophenyl)-5-[(phenylthio)methyl]-2-furamide: Similar structure but with a bromine atom instead of an iodine atom.

    N-(2-iodophenyl)-5-[(phenylthio)methyl]-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-(2-iodophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is unique due to the presence of both iodine and sulfur atoms, which can participate in distinct chemical interactions. This makes it a valuable compound for studying halogen bonding and thiol-disulfide exchange reactions.

Properties

IUPAC Name

N-(2-iodophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO2S/c19-15-8-4-5-9-16(15)20-18(21)17-11-10-13(22-17)12-23-14-6-2-1-3-7-14/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOYVOZPUIGDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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